molecular formula C25H19N5O2 B1236418 2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one

2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one

Cat. No.: B1236418
M. Wt: 421.4 g/mol
InChI Key: HDDKUZXMQTXGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one is a member of isoindoles.

Scientific Research Applications

2. Reactions and Derivative Compounds The chemistry of arylmethylidene derivatives of 3H-furan-2-ones, which are structurally related to the compound , demonstrates the potential for a wide range of reactions and product formation. These derivatives can react with various nucleophilic agents to yield an assortment of compounds like amides, pyrrolones, and furopyridines. The direction and outcomes of these reactions are influenced by the structure of the reagents, the strength of the nucleophilic agents, and the specific reaction conditions, as described by Kamneva, Anis’kova, and Egorova (2018) (Kamneva, Anis’kova, & Egorova, 2018).

3. Potential in CNS Drug Development Compounds containing structural elements like benzimidazole, pyridine, and furan are identified as potential leads for the development of central nervous system (CNS) acting drugs. These functional groups, when part of heterocycles, might serve as crucial elements for synthesizing novel compounds with CNS activity. Saganuwan (2017) specifically highlights the significance of heteroatoms such as nitrogen, sulfur, and oxygen in these compounds, which may contribute to a range of CNS effects (Saganuwan, 2017).

4. Optoelectronic Material Applications The structural components of the compound share similarities with quinazolines and pyrimidines, known for their broad spectrum of biological activities and applications in optoelectronic materials. These compounds are valuable for creating novel materials due to their luminescent and electroluminescent properties. The review by Lipunova, Nosova, Charushin, and Chupakhin (2018) highlights the significance of incorporating these structures into π-extended conjugated systems, which can be used for various optoelectronic applications, including OLEDs and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

Molecular Formula

C25H19N5O2

Molecular Weight

421.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-3-[(2-pyridin-3-yl-3H-benzimidazol-5-yl)amino]-3H-isoindol-1-one

InChI

InChI=1S/C25H19N5O2/c31-25-20-8-2-1-7-19(20)24(30(25)15-18-6-4-12-32-18)27-17-9-10-21-22(13-17)29-23(28-21)16-5-3-11-26-14-16/h1-14,24,27H,15H2,(H,28,29)

InChI Key

HDDKUZXMQTXGTK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CO3)NC4=CC5=C(C=C4)N=C(N5)C6=CN=CC=C6

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CO3)NC4=CC5=C(C=C4)N=C(N5)C6=CN=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one
Reactant of Route 2
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one
Reactant of Route 3
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one
Reactant of Route 4
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one
Reactant of Route 6
Reactant of Route 6
2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one

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